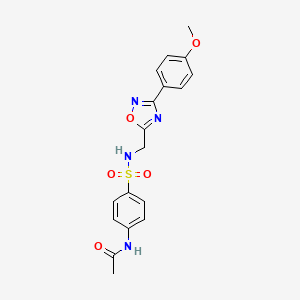
N-isopropyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, commonly known as ITPO, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. ITPO is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Mécanisme D'action
The mechanism of action of ITPO is not well understood. However, studies have shown that it may act by inhibiting the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ITPO have not been extensively studied. However, studies have shown that it may exhibit low toxicity and low cytotoxicity, making it a potentially safe compound for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ITPO in lab experiments is its ease of synthesis. ITPO can be synthesized using simple and readily available reagents, making it a cost-effective compound for use in various applications. However, one limitation of using ITPO in lab experiments is its limited solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of ITPO. One potential direction is the development of new antimicrobial agents based on the structure of ITPO. Another potential direction is the use of ITPO as a building block for the synthesis of new luminescent materials and metal-organic frameworks. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of ITPO.
Méthodes De Synthèse
The synthesis of ITPO involves the reaction of p-tolyl hydrazine with ethyl acetoacetate to form 3-(p-tolyl)-1,2,4-oxadiazol-5-one. This intermediate product is then reacted with isopropylamine to form ITPO. The overall yield of this reaction is around 60%.
Applications De Recherche Scientifique
ITPO has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, ITPO has been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. In material science, ITPO has been used as a building block for the synthesis of luminescent polymers and metal-organic frameworks. In analytical chemistry, ITPO has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)16-13(19)8-9-14-17-15(18-20-14)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTLJIJNDGKKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)








![3-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716221.png)

